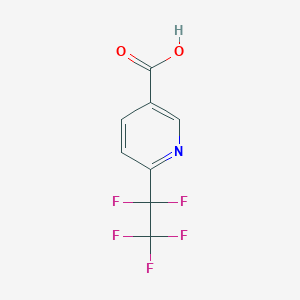
6-(Perfluoroethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Perfluoroethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the substitution of a perfluoroethyl group at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluoroethyl)nicotinic acid typically involves the introduction of the perfluoroethyl group to the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable perfluoroethyl halide reacts with a nicotinic acid derivative under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and a strong base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of catalytic systems and green chemistry principles is also being explored to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Perfluoroethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluoroethyl-substituted pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The perfluoroethyl group can participate in further substitution reactions, especially under nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the perfluoroethyl group under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
6-(Perfluoroethyl)nicotinic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Perfluoroethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These interactions can modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses. The perfluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to more pronounced biological effects .
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide: A derivative of nicotinic acid with similar biological activity but different pharmacokinetic properties.
6-Substituted Nicotinic Acid Analogues: These include compounds with various substituents at the 6-position, such as alkyl or aryl groups, which can influence their chemical and biological properties.
Uniqueness: 6-(Perfluoroethyl)nicotinic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of fluorinated pharmaceuticals and advanced materials .
Eigenschaften
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-4(3-14-5)6(15)16/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYOUGJZMQDUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2977188.png)
![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)

![2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2977193.png)
![5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2977194.png)


![3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2977200.png)


![N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/new.no-structure.jpg)
